molecular formula C8H11N3S B078054 4-Benzyl-3-thiosemicarbazide CAS No. 13431-41-9

4-Benzyl-3-thiosemicarbazide

Cat. No.: B078054
CAS No.: 13431-41-9
M. Wt: 181.26 g/mol
InChI Key: ZTRUHAVBRPABTK-UHFFFAOYSA-N
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Description

4-Benzyl-3-thiosemicarbazide is an organic compound with a unique and highly reactive structure. It is a heterocyclic amide with two nitrogen atoms in a five-membered ring and a benzyl group attached to the nitrogen atoms. This compound has been used in various synthetic organic chemistry applications and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-3-thiosemicarbazide can be synthesized through the reaction of hydrazine monohydrate with an appropriate isothiocyanate in 2-propanol at 0°C. The reaction mixture is stirred for about 30 minutes, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrazine derivatives and isothiocyanates under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-thiosemicarbazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted thioureas, and heterocyclic compounds .

Scientific Research Applications

4-Benzyl-3-thiosemicarbazide has diverse applications in scientific research:

    Cytotoxicity and Molecular Docking Studies:

    Anticonvulsant Activity: Evaluated for anticonvulsant activity, showing significant potential in seizure models.

    Anticancer and Antioxidant Effects: Benzene sulfonamide derivatives of this compound have shown potent anticancer effects against breast carcinoma cell lines.

    Corrosion Inhibition: Used as an organic inhibitor for the corrosion of copper substrates in sodium chloride solutions.

    Anti-malarial Activity: Thiosemicarbazone derivatives containing benzimidazole moiety have exhibited significant anti-malarial activity.

Comparison with Similar Compounds

Similar Compounds

    N-phenethylhydrazinecarbothioamide: Similar in structure and used as a corrosion inhibitor for mild steel in acidic solutions.

    N-methyl-N-phenylhydrazinecarbothioamide: Another derivative with similar reactivity and applications.

Uniqueness

4-Benzyl-3-thiosemicarbazide stands out due to its strong cytotoxicity against cancer cell lines and its effectiveness as a corrosion inhibitor. Its unique structure allows for diverse applications in various fields of research.

Properties

IUPAC Name

1-amino-3-benzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRUHAVBRPABTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158639
Record name Hydrazinecarbothioamide, N-(phenylmethyl)-
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Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13431-41-9
Record name 4-Benzylthiosemicarbazide
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Record name Hydrazinecarbothioamide, N-(phenylmethyl)-
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Record name 13431-41-9
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Record name Hydrazinecarbothioamide, N-(phenylmethyl)-
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Record name 3-amino-1-benzylthiourea
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Synthesis routes and methods

Procedure details

Benzylisothiocyanate (4.0 g) is slowly added to 1.8 g of anhydrous hydrazine in 50 ml dioxane. The reaction mixture is stirred at room temperature, the dioxane is then removed in vacuo and the residue is recrystallised from ethanol to give 4-benzylthiosemicarbazide as a crystalline solid (2.5 g), m.p. 127.6° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is N-benzylhydrazinecarbothioamide at preventing copper corrosion, and how does it work?

A1: Research indicates that N-benzylhydrazinecarbothioamide is a highly effective corrosion inhibitor for copper in a 3.5 wt.% sodium chloride solution. [] At a concentration of 1.00 mM, it demonstrates an impressive inhibition efficiency exceeding 95%. [] This protective effect stems from the molecule's ability to adsorb onto the copper surface, forming a barrier that hinders both the anodic oxidation and cathodic reduction reactions responsible for corrosion. []

Q2: What kind of adsorption behavior does N-benzylhydrazinecarbothioamide exhibit on copper surfaces?

A2: Studies reveal that N-benzylhydrazinecarbothioamide adheres to the Langmuir isotherm model for adsorption on copper. [] The calculated Gibbs free energy of adsorption (ΔGads0 = −35.7 kJ mol−1) suggests a spontaneous adsorption process involving both physisorption and chemisorption mechanisms. [] This combination contributes to the molecule's strong affinity for the copper surface and its effectiveness as a corrosion inhibitor.

Q3: Beyond its corrosion-inhibiting properties, does N-benzylhydrazinecarbothioamide exhibit any other notable biological activities?

A3: Interestingly, a derivative of N-benzylhydrazinecarbothioamide, named ardipusilloside 4-benzyl-3-thiosemicarbazide, has shown promising cytotoxic activity against a panel of nine human cancer cell lines. [] This finding suggests that structural modifications of N-benzylhydrazinecarbothioamide could lead to compounds with enhanced antitumor potential, warranting further investigation in this area.

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